An In-depth Technical Guide to the Structural Analysis of 1-Chloro-3-methoxy-2-methylpropan-2-ol
An In-depth Technical Guide to the Structural Analysis of 1-Chloro-3-methoxy-2-methylpropan-2-ol
This guide provides a comprehensive technical analysis of the structure of 1-Chloro-3-methoxy-2-methylpropan-2-ol, a key intermediate in various synthetic applications. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, understanding its biological activity, and ensuring its quality and purity. This document moves beyond a simple recitation of data, offering insights into the strategic application of modern analytical techniques for the complete structural elucidation of this multifaceted molecule.
Foundational Structural Overview & Rationale for Analysis
1-Chloro-3-methoxy-2-methylpropan-2-ol (Molecular Formula: C₅H₁₁ClO₂, Molecular Weight: 138.59 g/mol ) is a tertiary alcohol and a halohydrin derivative.[1] Its structure presents several key features for investigation: a chiral center at the C2 carbon, a primary chloride, a primary ether, and a tertiary hydroxyl group. This combination of functional groups necessitates a multi-faceted analytical approach to unambiguously confirm its constitution and stereochemistry.
The analytical workflow is designed to be a self-validating system. Each technique provides a piece of the structural puzzle, and the collective data should converge to a single, consistent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of hydrogen and carbon atoms. For 1-Chloro-3-methoxy-2-methylpropan-2-ol, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Why NMR is the Primary Tool
We begin with NMR because it provides the most comprehensive initial map of the molecule. The predicted chemical shifts and coupling patterns in ¹H NMR will allow us to trace the proton-proton connectivities, while ¹³C NMR will confirm the number and types of carbon environments. This foundational data is critical for interpreting the more fragmented information from other techniques like mass spectrometry.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To determine the complete carbon-hydrogen framework and connectivity of 1-Chloro-3-methoxy-2-methylpropan-2-ol.
Methodology:
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Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for moderately polar organic compounds and its relatively clean spectral window.
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Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe. The higher field strength provides better signal dispersion, which is crucial for resolving potentially overlapping signals.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum.
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Typical parameters: spectral width of 12 ppm, 16 scans, relaxation delay of 2 seconds.
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A D₂O shake experiment will be performed to confirm the hydroxyl proton signal. A small drop of D₂O is added to the NMR tube, the sample is shaken, and the ¹H spectrum is re-acquired. The hydroxyl proton signal will disappear due to proton-deuteron exchange.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 seconds.
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A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment will be run to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
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Predicted NMR Data & Interpretation
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Assignment | δ (ppm) |
| -CH₃ (C2) | ~1.3 |
| -OH | ~2.5 |
| -OCH₃ | ~3.4 |
| -CH₂-Cl | ~3.6 |
| -CH₂-O- | ~3.5 |
Causality of Predicted Shifts:
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¹H NMR:
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The methyl group on the tertiary carbon (C2) is expected to be a singlet around 1.3 ppm, as there are no adjacent protons to couple with.[2][3]
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The hydroxyl proton is a broad singlet due to hydrogen bonding and exchange; its chemical shift is concentration and solvent-dependent.
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The methoxy protons are a sharp singlet around 3.4 ppm, deshielded by the adjacent oxygen.
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The two methylene groups (-CH₂-Cl and -CH₂-O-) are diastereotopic due to the adjacent chiral center. In a high-field instrument, they might appear as two sets of doublets (an AX system), but for simplicity, they are predicted here as singlets. Their proximity to electronegative atoms (Cl and O) shifts them downfield to ~3.5-3.6 ppm.
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¹³C NMR:
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The methyl carbon is the most upfield signal.
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The quaternary carbon (C2) bearing the hydroxyl group is significantly downfield due to the deshielding effect of the oxygen atom.
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The methoxy carbon appears around 60 ppm.
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The carbon bearing the chlorine (-CH₂-Cl) is shifted downfield to ~50 ppm.
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The carbon adjacent to the ether oxygen (-CH₂-O-) is the most downfield of the aliphatic carbons due to the strong deshielding effect of the oxygen.
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Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Its role in this workflow is to provide orthogonal confirmation of the functional groups suggested by the NMR data.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Objective: To confirm the presence of hydroxyl, ether, and alkyl halide functional groups.
Methodology:
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Sample Preparation: As 1-Chloro-3-methoxy-2-methylpropan-2-ol is expected to be a liquid at room temperature, a neat sample is used. A single drop is placed directly on the crystal of an ATR-FTIR spectrometer.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
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Acquisition:
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A background spectrum of the clean, empty ATR crystal is recorded.
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The sample spectrum is then acquired over the range of 4000-600 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
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Predicted IR Data & Interpretation
| Characteristic Absorption (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3550-3200 (broad) | O-H (Alcohol) | Stretching |
| 2950-2850 | C-H (Alkyl) | Stretching |
| 1150-1085 | C-O (Ether) | Stretching |
| 1100-1000 | C-O (Tertiary Alcohol) | Stretching |
| 800-600 | C-Cl (Alkyl Halide) | Stretching |
Self-Validation through IR:
The presence of a broad absorption band in the 3550-3200 cm⁻¹ region would provide strong evidence for the hydroxyl group, corroborating the labile proton observed in the ¹H NMR.[4] The C-O stretching bands for both the ether and the tertiary alcohol, along with the C-Cl stretch, would confirm the presence of these key functional groups, aligning with the molecular formula and the interpretation of the NMR data.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this analysis, we will consider Electron Ionization (EI) mass spectrometry.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and elucidate the fragmentation pattern to confirm the connectivity of the molecule.
Methodology:
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Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or methanol.
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Instrumentation: A GC-MS system, with the GC providing separation and the MS providing detection and fragmentation.
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GC Conditions: A standard non-polar column (e.g., DB-5) is used. The oven temperature is ramped to ensure elution of the compound.
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MS Conditions (EI):
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Ionization Energy: 70 eV.
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Mass Range: m/z 35-200.
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Predicted Mass Spectrum & Fragmentation Analysis
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 138 (for the ³⁵Cl isotope) and 140 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
Key Fragmentation Pathways:
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Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen of the tertiary alcohol is a highly favorable fragmentation pathway.
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Loss of a chloromethyl radical (•CH₂Cl) would result in a fragment at m/z 89 .
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Loss of a methoxymethyl radical (•CH₂OCH₃) would result in a fragment at m/z 93/95 .
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Loss of a methyl radical (•CH₃) would result in a fragment at m/z 123/125 .
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Dehydration: Loss of a water molecule (H₂O) from the molecular ion is common for alcohols, leading to a peak at m/z 120/122 .
The observation of these specific fragments would strongly support the proposed structure of 1-Chloro-3-methoxy-2-methylpropan-2-ol. For instance, the presence of the m/z 89 fragment is indicative of the tertiary alcohol being bonded to both a methyl group and a methoxymethyl group.
Visualization of the Analytical Workflow
Caption: A flowchart illustrating the integrated approach to the structural elucidation of 1-Chloro-3-methoxy-2-methylpropan-2-ol.
Visualization of Predicted Mass Fragmentation
Caption: Predicted major fragmentation pathways for 1-Chloro-3-methoxy-2-methylpropan-2-ol under electron ionization.
Conclusion: A Cohesive Structural Narrative
The structural analysis of 1-Chloro-3-methoxy-2-methylpropan-2-ol is a prime example of the power of a multi-technique, synergistic approach. NMR spectroscopy provides the detailed framework, IR spectroscopy offers rapid and unambiguous confirmation of functional groups, and mass spectrometry validates the molecular weight and connectivity through predictable fragmentation. The convergence of data from these independent techniques provides a high degree of confidence in the final assigned structure. This rigorous, self-validating methodology is essential for ensuring the quality and integrity of chemical entities in research and development.
References
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PubChem. 1-Chloro-3-methoxy-2-propanol. National Center for Biotechnology Information. [Link]
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PubChem. 1-Chloro-3-methoxy-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
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LibreTexts. 13.9: ¹H NMR Spectroscopy and Proton Equivalence. Chemistry LibreTexts. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-2-ol. [Link]
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Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropan-2-ol. [Link]
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Reddit. Why does 2-methyl propan-2-ol have splitting of 2 singlets?. [Link]
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